molecular formula C5H3N3S B3050601 Thiazolo[5,4-d]pyrimidine CAS No. 273-86-9

Thiazolo[5,4-d]pyrimidine

Cat. No.: B3050601
CAS No.: 273-86-9
M. Wt: 137.16 g/mol
InChI Key: CDGFEINVQHEUQV-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine ringsThis compound derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]pyrimidine can be approached from two main directions: constructing the pyrimidine ring first and then forming the thiazole ring, or vice versa. One common method involves the cyclization of 5-amino-2-methylsulphanylthiazole-4-carboxamide with formamide under microwave irradiation, which yields 2-methylsulphanylthis compound-7(6H)-one . Another approach involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation with various alkyl halides .

Industrial Production Methods: Industrial production of this compound derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted organic synthesis (MAOS) is often employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of this compound derivatives to their corresponding oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted this compound derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiazolo[5,4-d]pyrimidine derivatives varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as adenosine A2A receptor antagonists, modulating the production of cyclic adenosine monophosphate (cAMP) and influencing various physiological processes .

Comparison with Similar Compounds

Thiazolo[5,4-d]pyrimidine shares structural similarities with other heterocyclic compounds such as thiazolo[4,5-d]pyrimidine and thiazolo[3,2-a]pyrimidine. its unique arrangement of nitrogen and sulfur atoms within the fused ring system imparts distinct biological activities and chemical properties . Similar compounds include:

Properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)9-3-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGFEINVQHEUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342962
Record name Thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-86-9
Record name Thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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